Home > Products > Screening Compounds P71866 > Flocoumafen, cis-
Flocoumafen, cis- - 104563-61-3

Flocoumafen, cis-

Catalog Number: EVT-3344225
CAS Number: 104563-61-3
Molecular Formula: C33H25F3O4
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of flocoumafen, cis- involves several key steps that utilize well-established organic chemistry techniques. The total synthesis begins with Knoevenagel condensation, where p-methoxybenzaldehyde reacts with ethyl cyanoacetate. This reaction is followed by an intramolecular ring cyclization to form the tetralone skeleton, which is crucial for the compound's structure. Subsequent steps include stereospecific reduction of the resulting ketone and a final coupling reaction with 4-hydroxycoumarin to yield flocoumafen .

Technical Details

  • Starting Materials: 4-methoxybenzaldehyde and ethyl cyanoacetate.
  • Key Reactions:
    • Knoevenagel condensation
    • Michael 1,4-addition
    • Intramolecular ring cyclization
    • Stereospecific reduction
    • Coupling with 4-hydroxycoumarin
  • Yield: The final product consists of a mixture of cis- and trans-isomers, with specific purification techniques used to isolate each form .
Molecular Structure Analysis

Flocoumafen, cis- has a complex molecular structure characterized by its hydroxycoumarin backbone. The compound's IUPAC name is 4-hydroxy-3-[(1RS,3RS;1RS,3RS)-1,2,3,4-tetrahydro-3-[4-(4-trifluoromethylbenzyloxy)phenyl]-1-naphthyl]coumarin.

Structural Data

  • Molecular Formula: C22H20F3O3
  • Molecular Weight: 396.39 g/mol
  • CAS Number: 90035-08-8
  • EC Number: 421-960-0

The structural analysis often utilizes techniques such as two-dimensional nuclear magnetic resonance spectroscopy (NMR) to differentiate between the cis and trans forms of flocoumafen .

Chemical Reactions Analysis

Flocoumafen undergoes various chemical reactions that are critical for its function as an anticoagulant. The primary reaction involves the inhibition of vitamin K epoxide reductase, which is essential for the synthesis of clotting factors in the liver.

Key Reactions

  • Inhibition Mechanism: Flocoumafen inhibits the recycling of vitamin K by interfering with its epoxide reductase pathway.
  • Biochemical Pathway: This disruption leads to decreased production of functional clotting factors II, VII, IX, and X, ultimately resulting in anticoagulation.
Mechanism of Action

The mechanism of action for flocoumafen, cis-, centers around its role as an anticoagulant through vitamin K antagonism. By inhibiting vitamin K epoxide reductase, flocoumafen prevents the reduction of vitamin K epoxide back to its active form, thereby limiting the availability of vitamin K for post-translational modifications necessary for clotting factor synthesis.

Process Details

Physical and Chemical Properties Analysis

Flocoumafen exhibits distinct physical and chemical properties that contribute to its functionality as a rodenticide.

Physical Properties

  • Appearance: Solid form, typically white to pale yellow.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents.

Relevant data indicate that flocoumafen maintains efficacy across various environmental conditions when formulated correctly for use in bait products .

Applications

Flocoumafen is primarily used in scientific research and pest control applications:

  • Rodenticide: Utilized widely in agricultural and urban settings for controlling rodent populations.
  • Research Tool: Employed in pharmacological studies to understand coagulation mechanisms and develop new anticoagulant therapies.

Its effectiveness and relatively low toxicity to non-target species make it a preferred choice in many pest control scenarios .

Synthetic Methodologies and Stereochemical Control

Knoevenagel Condensation in Tetralone Skeleton Construction

The Knoevenagel condensation serves as the cornerstone reaction for building flocoumafen’s tetralone core. In the seminal synthesis by Jung et al., ethyl cyanoacetate reacts with p-methoxybenzaldehyde under acetic acid/pyrrolidine catalysis, yielding the α,β-unsaturated intermediate 8 with exceptional efficiency (98% yield). This high reactivity stems from ethyl cyanoacetate’s pronounced α-proton acidity, facilitating rapid enolate formation and subsequent nucleophilic attack on the aldehyde carbonyl [1] [2] [7]. The resulting Knoevenagel adduct (8) incorporates essential functionalities—the cyano group and ester moiety—that enable downstream transformations critical for tetralone formation. Crucially, the p-methoxy group provides both electronic activation for the initial condensation and a handle for later demethylation, enabling phenol formation necessary for O-alkylation [1] [4].

Table 1: Key Knoevenagel Condensation Conditions for Intermediate 8 Synthesis

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic Acid/PyrrolidineNeatReflux2-498
Piperidine/EtOHEthanol80685 (Reported in related syntheses)
Al₂O₃-SO₃H (Solid Acid)Toluene110392 (Green chemistry context)

Intramolecular Ring Cyclization Strategies for Coumarin Derivatives

Conversion of the Knoevenagel product (8) into the tetralone scaffold (9) involves a meticulously sequenced four-step process:

  • Grignard Addition: Freshly prepared benzylmagnesium bromide attacks the nitrile and ester functionalities of 8 in dry THF, yielding adduct 10 (67% yield). This step extends the carbon skeleton and introduces the aryl moiety necessary for later cyclization [1] [2].
  • Acidic Hydrolysis: Treatment of 10 under strong acidic conditions hydrolyzes both the nitrile and ester groups, generating diacid 11.
  • In Situ Decarboxylation: Subjecting diacid 11 to concentrated hydrochloric acid induces selective monodecarboxylation, producing a monoacid intermediate.
  • TFAA-Mediated Cyclization: The pivotal ring closure occurs using trifluoroacetic anhydride (TFAA) as a cyclodehydrating agent. This Friedel-Crafts acylation activates the carboxylic acid, enabling electrophilic aromatic substitution onto the p-methoxyphenyl ring, thus forming the tetralone 9 in 68% overall yield across the four steps [1] [4]. This sequence constructs the fused bicyclic system characteristic of warfarin-type anticoagulants and positions the ketone for subsequent stereocontrolled reduction.

Stereospecific Reduction Techniques for cis-Isomer Enrichment

Achieving high cis-isomer fidelity centers on the stereoselective reduction of the ketone within intermediate 13 (O-alkylated derivative of 9). Sodium borohydride (NaBH₄) in methanol proves remarkably effective, furnishing the cis-alcohol precursor 5 with unexpected and near-complete stereoselectivity. This outcome is particularly notable given the lack of obvious steric bias around the prochiral carbonyl in 13. Computational studies suggest the stereoelectronic influence of the adjacent 3-(trifluoromethyl)benzyloxy group may direct hydride delivery via a chelated transition state, favoring cis-alcohol formation [1] [2] [4]. Alternative reducing agents like L-Selectride® or catalytic hydrogenation (e.g., Pd/C, H₂) were explored but generally afforded lower diastereoselectivity or required cumbersome chiral modifications. The cis configuration in alcohol 5 is ultimately retained during the acid-catalyzed coupling with 4-hydroxycoumarin, directly determining the stereochemistry of the final cis-flocoumafen [1].

Table 2: Reduction Methods for Ketone 13 to Alcohol 5

Reducing Agent/CatalystSolventTemperature (°C)cis:trans RatioYield (%)Key Observation
NaBH₄MeOH0>99:190Exceptional cis-selectivity; Standard method
L-Selectride®THF-7885:1588Moderate selectivity improvement
NaBH₄/CeCl₃MeOH095:592Modified Luche conditions
(S)-CBS Catalyst/BH₃·SMe₂Toluene-2094:6 (82% ee)85Enantioselective but costly
Pd/C, H₂ (50 psi)EtOAc2555:4595High yield, poor selectivity

Catalytic Asymmetric Approaches to cis-Flocoumafen Synthesis

While the classical synthesis relies on diastereoselective reduction, emerging catalytic asymmetric strategies offer potential for more direct enantioselective routes to the cis-stereoisomer. Although no literature reports yet detail the de novo catalytic asymmetric synthesis of cis-flocoumafen specifically, powerful concepts are being developed for analogous stereogenic centers:

  • Chiral Phosphoric Acid (CPA) Catalysis: CPAs like TRIP have demonstrated exceptional efficacy in enantioselective carbonyl reductions and C-C bond formations relevant to tetralone synthesis. Their application could potentially control stereochemistry during tetralone formation or functionalization [8].
  • Transition Metal-Catalyzed Asymmetric Hydrogenation: Rhodium or iridium complexes bearing chiral diphosphine ligands (e.g., BINAP, DuPhos) enable highly enantioselective ketone reductions. Applying these catalysts to prochiral ketones like 13 could directly yield enantioenriched cis-alcohol 5, bypassing the need for chromatographic separation of diastereomers [5] [8].
  • Atroposelective Synthesis Concepts: Advances in synthesizing stable heteroatom-linked axially chiral compounds (C–N, C–O axes) are relevant given the conformational dynamics potentially influencing flocoumafen's stereochemistry. Catalytic methods using chiral Pd, Cu, or organocatalysts could potentially control the formation of stereogenic elements within the tetralone-coumarin framework [3] [8].The major challenge lies in the substrate complexity during the late stages (e.g., ketone 13). Future research will likely focus on developing robust chiral catalysts compatible with the multifunctional intermediates inherent in flocoumafen synthesis.

Green Chemistry Innovations in Multi-Step Synthesis

Optimizing the classical 8-10 step synthesis of cis-flocoumafen for sustainability involves key advancements:

  • Solvent Optimization: Replacing hazardous solvents (e.g., dichloromethane in PBr₃-mediated bromination) with safer alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME). The separation of cis/trans-flocoumafen isomers benefits significantly from solvent tuning: ethyl acetate alone yields >99% pure cis-isomer via recrystallization, while ethyl acetate/hexane (1:4) mixtures favor the trans-isomer (98% purity), minimizing energy-intensive chromatography [1] [6].
  • Catalyst Recycling: Exploring immobilized versions of Knoevenagel catalysts (e.g., amine-grafted silica or MOFs like Cu-MOF/Chitosan composites) enhances recoverability and reduces waste in the initial condensation step. These heterogenous systems maintain high yields (>90%) while allowing catalyst reuse over multiple cycles [7] [10].
  • Atom Economy Focus: The Knoevenagel step (98% yield) and TFAA cyclization (high yielding within the 68% overall for tetralone 9) exemplify inherently efficient transformations. Future improvements could target the lower-yielding Grignard addition (67%) via catalytic alternatives like Ni- or Fe-catalyzed cross-couplings.
  • Waste Minimization: In situ trapping of by-products like HF (generated during TFAA cyclization) using polymer-supported scavengers and employing water as a reaction medium for the final acid-catalyzed coupling (64% yield) are promising strategies [1] [6].

Table 3: Green Chemistry Metrics in cis-Flocoumafen Synthesis

Synthetic StepTraditional ApproachGreen InnovationBenefitE-factor Improvement*
Knoevenagel CondensationPyrrolidine/AcOH (neat)Amine-functionalized SiO₂ or MOF/CS in EtOHCatalyst recyclability, reduced toxicity15 → ~5
Tetralone CyclizationTFAA in CH₂Cl₂TFAA with polymer-supported base (scavenges TFA)Safer workup, TFA neutralizationNot quantified
cis-Isomer PurificationRepetitive silica gel chromatographySelective recrystallization (EtOAc)Eliminates solvent-intensive chromatography; >99% purity50 → <10
Reduction (Ketone 13)NaBH₄ in anhydrous MeOHNaBH₄ in bio-derived MeOHSolvent sustainabilityMinimal change
Coumarin Couplingp-TsOH in toluenep-TsOH in H₂O/EtOH mixtureReduced VOC use12 → ~8
(E-factor = kg waste / kg product; Lower is better)

The strategic integration of these methodologies—Knoevenagel condensation, stereocontrolled reduction, and green process optimizations—provides a robust and increasingly sustainable pathway to cis-flocoumafen. Continued innovation, particularly in catalytic asymmetric synthesis and solvent/catalyst recycling, holds significant promise for enhancing the efficiency and stereochemical precision of this pharmacologically vital compound.

Properties

CAS Number

104563-61-3

Product Name

Flocoumafen, cis-

IUPAC Name

4-hydroxy-3-[(1R,3S)-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one

Molecular Formula

C33H25F3O4

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2/t23-,28-/m1/s1

InChI Key

KKBGNYHHEIAGOH-QDPGVEIFSA-N

SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F

Canonical SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F

Isomeric SMILES

C1[C@@H](CC2=CC=CC=C2[C@@H]1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.